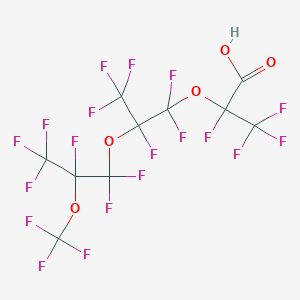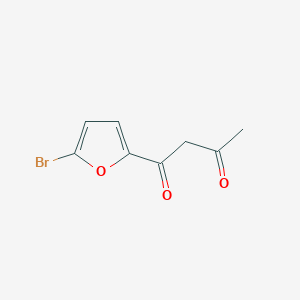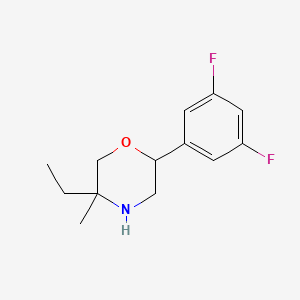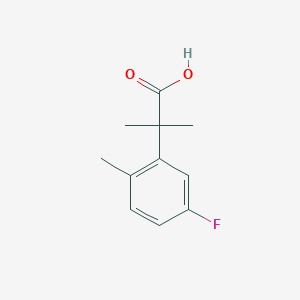![molecular formula C10H13BrOS B15241277 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone
Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol
Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol
Applications De Recherche Scientifique
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of biological pathways involving thiophene derivatives
Medicine: Exploration of its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but different functional groups
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar bromothiophene structure with an ethan-1-ol group
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts distinct chemical and physical properties compared to other bromothiophene derivatives .
Propriétés
Formule moléculaire |
C10H13BrOS |
|---|---|
Poids moléculaire |
261.18 g/mol |
Nom IUPAC |
2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
Clé InChI |
CWPQPDPMHWITMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)CC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)

![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
